Fmoc-beta-N-benzylamino-L-Ala
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Overview
Description
Fmoc-beta-N-benzylamino-L-Ala: is a synthetic amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of beta-N-benzylamino-L-alanine. This compound is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-N-benzylamino-L-Ala typically involves the protection of the amino group of beta-N-benzylamino-L-alanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-beta-N-benzylamino-L-Ala undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution Reactions: Introduction of different functional groups at the beta position.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Peptides: Formed through coupling reactions with other amino acids.
Substituted Derivatives: Formed through substitution reactions at the beta position.
Scientific Research Applications
Chemistry: Fmoc-beta-N-benzylamino-L-Ala is extensively used in the synthesis of peptides and peptidomimetics. It serves as a building block for the construction of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It is also employed in the development of peptide-based drugs .
Medicine: this compound is utilized in the design of therapeutic peptides for the treatment of various diseases, including cancer and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-beta-N-benzylamino-L-Ala involves its incorporation into peptide chains during solid-phase peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, allowing the free amino group to participate in further reactions .
Molecular Targets and Pathways: The primary molecular targets of this compound are the amino groups of other amino acids and peptides. It participates in the formation of peptide bonds, facilitating the synthesis of complex peptide structures .
Comparison with Similar Compounds
- Fmoc-beta-N-methylamino-L-Ala
- Fmoc-beta-N-phenylamino-L-Ala
- Fmoc-beta-N-ethylamino-L-Ala
Comparison: Fmoc-beta-N-benzylamino-L-Ala is unique due to the presence of the benzyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics. Compared to its analogs, this compound offers enhanced stability and reactivity, making it a preferred choice in peptide synthesis .
Properties
Molecular Formula |
C26H26N2O4 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-(benzylamino)-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid |
InChI |
InChI=1S/C26H26N2O4/c29-25(16-28-24(26(30)31)15-27-14-18-8-2-1-3-9-18)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,27-28H,14-17H2,(H,30,31) |
InChI Key |
WYCNRMGITZSVQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(=O)O)NCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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